molecular formula C18H18N4O4 B11583477 4-[4-[2-Hydroxyethyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one CAS No. 673443-10-2

4-[4-[2-Hydroxyethyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one

Cat. No.: B11583477
CAS No.: 673443-10-2
M. Wt: 354.4 g/mol
InChI Key: AVERNXFAFGEOGC-UHFFFAOYSA-N
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Description

4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydroxyethyl group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dihydrophthalazinone core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, while the hydroxyethyl and methylamino groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
  • N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
  • 2-Fluoro-4-(hydroxymethyl)benzoic acid

Uniqueness

4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups and its dihydrophthalazinone core. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

CAS No.

673443-10-2

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-[2-hydroxyethyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C18H18N4O4/c1-20(9-10-23)15-8-7-12(11-16(15)22(25)26)17-13-5-3-4-6-14(13)18(24)21(2)19-17/h3-8,11,23H,9-10H2,1-2H3

InChI Key

AVERNXFAFGEOGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N(C)CCO)[N+](=O)[O-]

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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